molecular formula C6H13O5P B093656 3-[Tris(hydroxymethyl)phosphonio]propionate CAS No. 15931-64-3

3-[Tris(hydroxymethyl)phosphonio]propionate

Cat. No.: B093656
CAS No.: 15931-64-3
M. Wt: 196.14 g/mol
InChI Key: AWJWHBODZRSWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Tris(hydroxymethyl)phosphonio]propionate is a water-soluble, trifunctional cross-linker known for its technical grade and high purity. It is also referred to as (2-Carboxyethyl)tris(hydroxymethyl)phosphonium hydroxide inner salt. This compound has a molecular formula of C6H13O5P and a molecular weight of 196.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Tris(hydroxymethyl)phosphonio]propionate typically involves the reaction of tris(hydroxymethyl)phosphine with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 20-30°C and a pH of around 7-8 to maintain the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[Tris(hydroxymethyl)phosphonio]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Tris(hydroxymethyl)phosphonio]propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Tris(hydroxymethyl)phosphonio]propionate involves its ability to form stable cross-links with various substrates. The compound interacts with molecular targets through its hydroxymethyl groups, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This cross-linking ability is crucial for its applications in stabilizing enzymes and modifying biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifunctional cross-linking ability, which makes it highly effective in stabilizing biomolecules and modifying polymers. Its water solubility and high purity further enhance its utility in various scientific and industrial applications .

Properties

IUPAC Name

3-[tris(hydroxymethyl)phosphaniumyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWHBODZRSWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](CO)(CO)CO)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399262
Record name 3-[Tris(hydroxymethyl)phosphonio]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15931-64-3
Record name 3-[Tris(hydroxymethyl)phosphonio]propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.